

Technical Support Center: NBDPS Cohort Subgroup Analysis

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Compound of Interest

Compound Name: *Nbdps*
CAS No.: *132880-14-9*
Cat. No.: *B148686*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting subgroup analysis within the National Birth Defects Prevention Study (**NBDPS**) cohort.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of subgroup analysis in the **NBDPS**?

The main objective is to assess "effect modification," which is to determine if the association between a specific exposure (e.g., medication, environmental factor) and a birth defect outcome differs across various strata or subgroups of the study population (e.g., by maternal age, genetic variants, or co-exposures). This helps in identifying populations that may be more susceptible to certain risk factors.

Q2: How should I pre-specify my subgroup analyses to avoid spurious findings?

To ensure the credibility of your findings, subgroup analyses should be based on strong biological or theoretical rationale and specified a priori in your statistical analysis plan.^{[1][2]}

Exploratory, or post hoc, analyses can be useful for generating new hypotheses but should be clearly labeled as such and interpreted with caution due to the risk of false positives from multiple testing.[1][3]

Q3: My subgroup of interest is very small. How does this affect my analysis?

Analyses of small subgroups are often underpowered, meaning they lack the statistical ability to detect a true effect or interaction, leading to false-negative results.[4] For a subgroup analysis to be reliable, the initial study's power calculation should ideally account for the planned subgroups. When sample sizes are small, confidence intervals around your effect estimates will be wide, reflecting greater uncertainty. It is crucial to report these confidence intervals to convey the precision of the estimate.[3]

Q4: How do I statistically test for an interaction between an exposure and a subgroup characteristic?

The standard method is to use a multivariable logistic regression model that includes the main exposure variable, the subgrouping variable, and an "interaction term." [5] The interaction term is typically the product of the exposure and subgroup variables. A statistically significant coefficient for this interaction term (evaluated using a p-value) suggests that the effect of the exposure on the outcome differs depending on the subgroup.

Q5: What are the common challenges and biases I should be aware of when analyzing **NBDPS** data?

The **NBDPS**, like any large case-control study, has specific challenges:

- **Recall Bias:** Maternal self-report of exposures after the birth of a child can be differential between mothers of cases and controls.[6]
- **Confounding:** It is critical to adjust for potential confounders in your statistical models. For example, when studying the effect of an antidepressant, one must consider confounding by the underlying indication (i.e., depression itself).[6]
- **Multiple Testing:** Analyzing multiple exposures, multiple outcomes, and multiple subgroups increases the probability of finding a statistically significant result by chance alone.[7][8]

Methods like the Bonferroni correction can be used to adjust p-values, though they can be overly conservative.[4]

- Population Stratification: In gene-environment interaction studies, it's important to account for potential confounding by genetic ancestry, as the frequency of genetic variants can differ across populations.[9]

Troubleshooting Guides

Guide: Testing for Effect Modification with Logistic Regression

This guide outlines the protocol for assessing whether the effect of a primary exposure on a birth defect is modified by a third variable (the subgroup characteristic). We will use the example of assessing if the effect of maternal smoking is modified by maternal age.

Objective: To determine if the odds ratio for the association between maternal smoking and a specific congenital heart defect (CHD) is different for mothers aged ≥ 35 compared to mothers < 35 .

Methodology: Unconditional multivariable logistic regression.[3]

Protocol Steps:

- Variable Coding:
 - Outcome (Y): Case status (e.g., 1 = Septal Heart Defect, 0 = Control).
 - Primary Exposure (X1): Maternal Smoking (e.g., 1 = Smoker, 0 = Non-smoker).
 - Subgroup/Moderator (X2): Maternal Age (e.g., 1 = ≥ 35 years, 0 = < 35 years).
 - Covariates (C1, C2,...Cn): Include other known confounders such as maternal race-ethnicity, education, and pre-pregnancy BMI.
- Model Building:
 - Construct a logistic regression model in your statistical software (e.g., R, SAS).

- The model should include the main effects of the exposure and the moderator, any confounders, and the interaction term.
- The interaction term is created by multiplying the exposure variable by the moderator variable ($X1 * X2$).
- Regression Equation: $\text{logit}(P(Y=1)) = \beta_0 + \beta_1(\text{Smoking}) + \beta_2(\text{Age} \geq 35) + \beta_3(\text{Smoking} * \text{Age} \geq 35) + \dots + \beta_n(C_n)$
- Interpretation of Coefficients:
 - $\exp(\beta_1)$: The odds ratio for the effect of smoking among the reference group for age (Mothers <35).
 - $\exp(\beta_2)$: The odds ratio for having the outcome for older mothers (≥ 35) who are non-smokers, compared to younger mothers (<35) who are non-smokers.
 - $\exp(\beta_3)$: The key term for effect modification. This is the ratio of the odds ratios. If β_3 is statistically significant (e.g., $p < 0.05$), it indicates that the effect of smoking on the outcome is different for mothers aged ≥ 35 compared to those <35.
- Reporting Results:
 - Present the adjusted odds ratio (aOR) and 95% confidence interval for the interaction term.
 - Report the stratum-specific odds ratios (i.e., the OR for smoking in the <35 age group and the OR for smoking in the ≥ 35 age group) to make the nature of the interaction clear.

Data Presentation

The following table summarizes data from a study on maternal smoking and septal defects within the **NBDPS** cohort, demonstrating how to present results from a subgroup analysis.

Table 1: Subgroup Analysis of the Association Between Periconceptional Smoking and Septal Defects

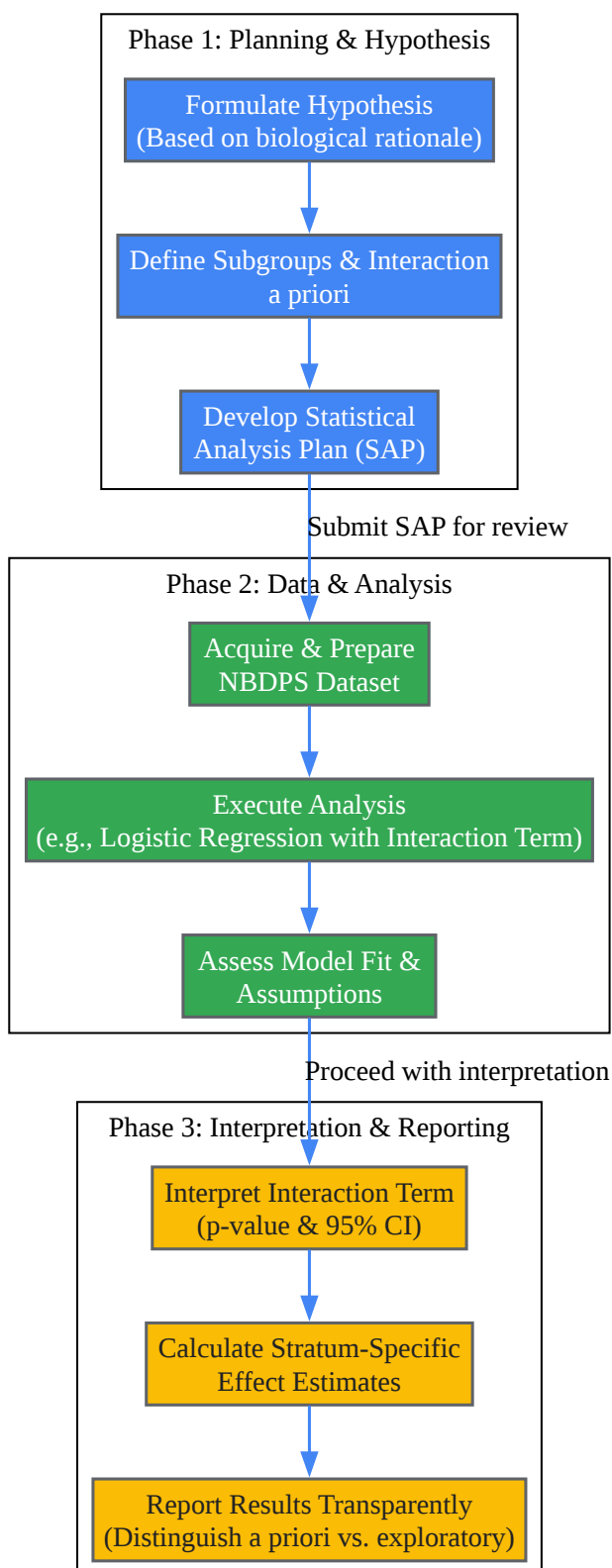
Subgroup Characteristic	Subgroup Levels	Cases/Controls (Smokers)	Adjusted Odds Ratio (95% CI)
Maternal Age	< 20 years	215 / 277	1.8 (1.4 - 2.3)
	20-34 years	1201 / 1572	1.4 (1.3 - 1.6)
	≥ 35 years	179 / 188	1.7 (1.3 - 2.3)
Maternal Race/Ethnicity	Non-Hispanic White	1259 / 1476	1.5 (1.4 - 1.7)
	Non-Hispanic Black	100 / 142	1.4 (1.0 - 1.9)
	Hispanic	174 / 321	1.2 (0.9 - 1.5)

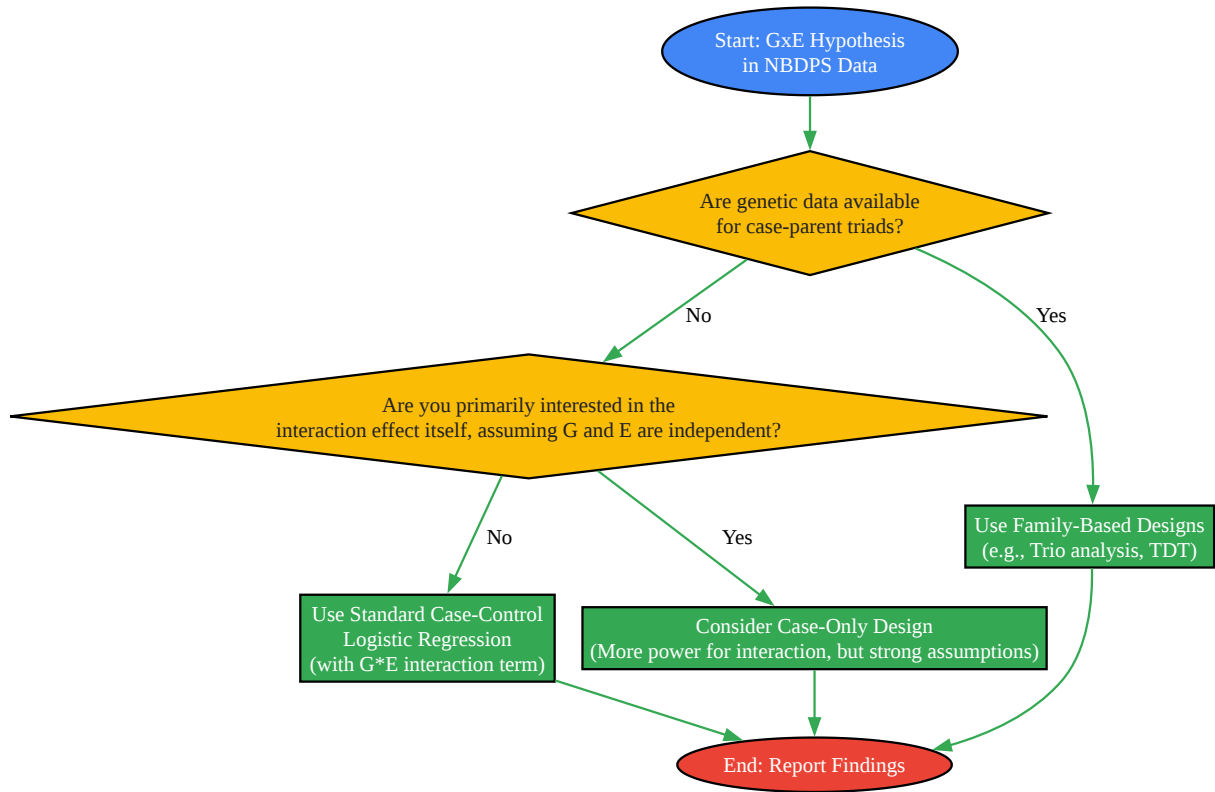
Data derived from Al-Ani et al., "Maternal Smoking and Congenital Heart Defects, National Birth Defects Prevention Study, 1997–2011". The table presents adjusted odds ratios for any maternal smoking versus no smoking for the outcome of aggregated septal defects.[3]

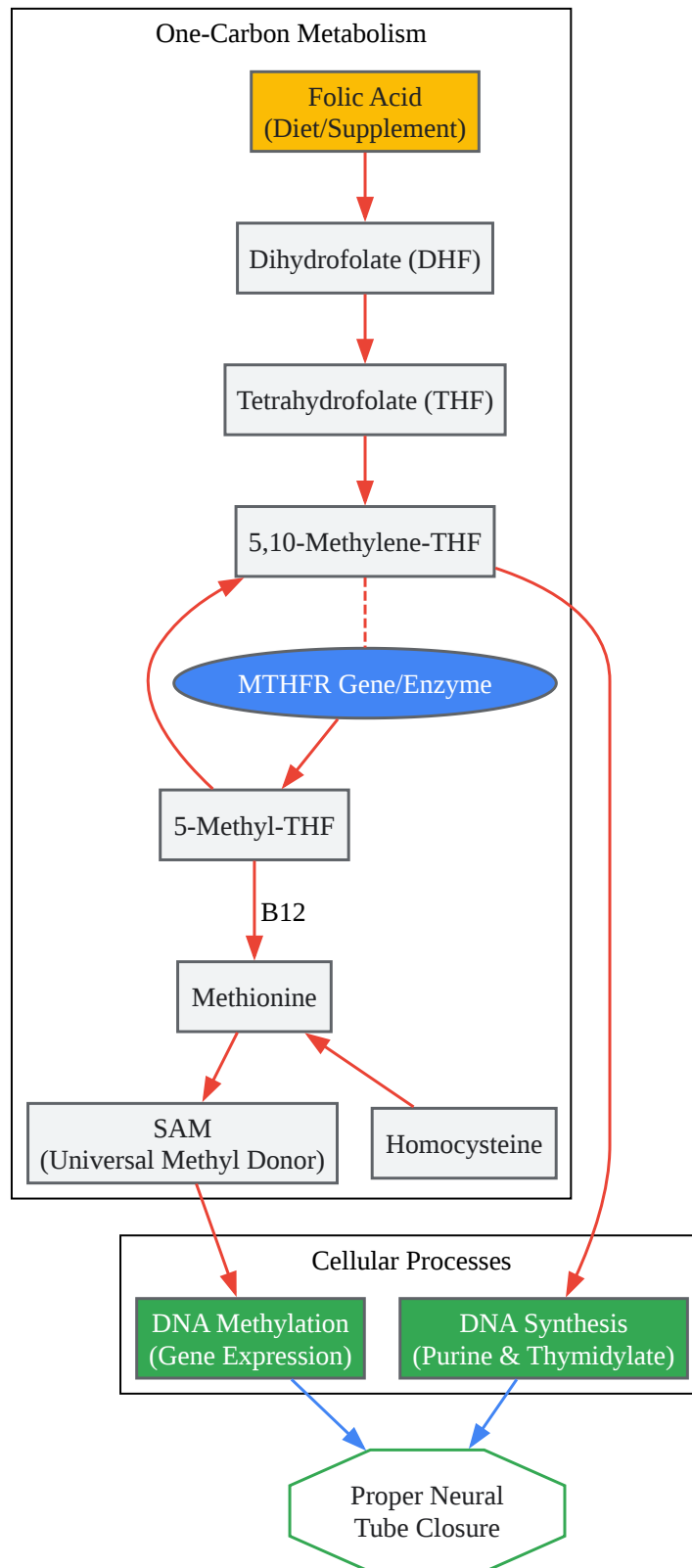
Experimental Protocols & Visualizations

General Workflow for Subgroup Analysis

This workflow outlines the key stages of a well-designed subgroup analysis project using **NBDPS** data.







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